N-benzyl-1-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylpiperidin-3-amine
Overview
Description
N-benzyl-1-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylpiperidin-3-amine is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological and clinical applications, making them a significant area of interest in medicinal chemistry .
Preparation Methods
The synthesis of N-benzyl-1-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylpiperidin-3-amine typically involves the condensation of N-methyl-2-chloromethylbenzimidazole with other reagents under specific conditions. Common synthetic routes for benzimidazole derivatives include the Debus-Radiszewski synthesis, Wallach synthesis, and Marckwald synthesis . Industrial production methods often involve the use of polar solvents and bases like triethylamine under reflux conditions .
Chemical Reactions Analysis
N-benzyl-1-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Alkylation: The imine group in benzimidazole can be alkylated using alkyl halides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for various benzimidazole derivatives.
Industry: Employed in the synthesis of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylpiperidin-3-amine involves binding to DNA grooves and mediating DNA cleavage through peroxide mechanisms. This compound has shown high cytotoxic activities against various cell lines, including HepG2, DLD-1, and MDA-MB-231 .
Comparison with Similar Compounds
N-benzyl-1-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylpiperidin-3-amine can be compared with other benzimidazole derivatives such as:
- Benomyl
- Carbendazim
- Thiabendazole
- Albendazole
- Thiophanate
- Fuberidazole
These compounds share a benzimidazole core but differ in their substituents and specific applications. This compound is unique due to its specific molecular structure, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-benzyl-1-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylpiperidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4/c1-3-27-22-14-8-7-13-21(22)24-23(27)18-26-15-9-12-20(17-26)25(2)16-19-10-5-4-6-11-19/h4-8,10-11,13-14,20H,3,9,12,15-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXQREADHIITIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN3CCCC(C3)N(C)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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